Ethyl 6-iodobenzofuran-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-iodo-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IO3/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIALFIYSKQOYDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 6 Iodobenzofuran 2 Carboxylate and Analogous Benzofuran 2 Carboxylates
Strategies for Benzofuran (B130515) Ring Construction
The construction of the benzofuran scaffold can be broadly categorized into several key strategies, primarily involving cyclization reactions. These methods offer versatile pathways to a wide array of substituted benzofurans, including those with halogen substituents and carboxylate groups, which are precursors or analogues of ethyl 6-iodobenzofuran-2-carboxylate. nih.gov
Cyclization Reactions in Benzofuran Core Synthesis
Cyclization reactions are fundamental to the synthesis of the benzofuran core. These reactions can be promoted by various means, including acids, light, or radical initiators, and can also proceed through electrophilic pathways.
Acid-catalyzed cyclization is a common and effective method for synthesizing the benzofuran ring. nih.gov This approach often involves the intramolecular cyclization of suitably substituted precursors. For instance, the cyclization of acetal (B89532) substrates can be catalyzed by acids like polyphosphoric acid (PPA). wuxiapptec.com Mechanistically, the substrate is protonated under acidic conditions, leading to the formation of an oxonium ion. The phenyl ring then acts as a nucleophile, attacking the electrophilic center to form the furan (B31954) ring. wuxiapptec.comwuxiapptec.com Another example involves the cyclization of 2-(2-methoxyaryl)-1-arylethanone derivatives using hydroiodic acid in acetic acid to produce 2-arylbenzofurans. jocpr.com Similarly, phenacyl phenyl ethers can undergo condensation and cyclization in the presence of PPA. jocpr.com Relay catalysis involving a rhodium(I) complex and a Brønsted acid has also been developed for the tandem arylation and cyclization of propargyl alcohols with ortho-hydroxylated arylboronic acids to yield benzofurans. researchgate.netnih.gov
Table 1: Examples of Acid-Catalyzed Cyclization for Benzofuran Synthesis
| Starting Material | Catalyst/Reagent | Product Type |
|---|---|---|
| Acetal Substrates | Polyphosphoric Acid (PPA) | Benzofuran Core |
| 2-(2-Methoxyaryl)-1-arylethanones | Hydroiodic Acid (HI) in Acetic Acid | 2-Arylbenzofurans |
| Phenacyl Phenyl Ethers | Polyphosphoric Acid (PPA) | 2-Arylbenzofurans |
| Propargyl Alcohols and o-Hydroxylated Arylboronic Acids | Rh(I)/Brønsted Acid | Benzofurans |
Photocyclization offers a metal-free alternative for the synthesis of benzofurans. nih.gov One such method involves the photochemical reaction between 2-chlorophenol (B165306) derivatives and terminal alkynes. researchgate.net This reaction proceeds through the tandem formation of an aryl-C bond and a C-O bond via an aryl cation intermediate, yielding 2-substituted benzofurans under mild conditions. researchgate.net This approach is noted for its environmental advantages as it utilizes more accessible chlorophenols instead of their bromo or iodo counterparts. researchgate.net
Radical cyclization reactions provide another powerful tool for constructing the benzofuran scaffold, often enabling the synthesis of complex polycyclic systems. rsc.orgnih.gov A notable example is the single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. nih.govresearchgate.net This initiates a radical cyclization cascade followed by an intermolecular radical-radical coupling, leading to the formation of complex benzofurylethylamine derivatives. nih.govresearchgate.net Another approach involves a silver nitrite-catalyzed radical cyclization of 2-alkynylanisoles with selenium powder and arylboronic acids to produce selenated benzofurans. acs.org This method constructs the benzofuran ring and forms two C-Se bonds in a single step. acs.org
Table 2: Radical Cyclization Strategies for Benzofuran Synthesis
| Precursors | Key Reagents/Catalysts | Product Type |
|---|---|---|
| 2-Iodo Aryl Allenyl Ethers and 2-Azaallyl Anions | - | Benzofurylethylamine Derivatives |
| 2-Alkynylanisoles, Se Powder, Arylboronic Acids | Silver Nitrite (AgNO₂) | Selenated Benzofurans |
Electrophilic cyclization is a particularly relevant strategy for the synthesis of halogenated benzofurans. This method involves the reaction of an ortho-alkynyl-substituted precursor with an electrophile, which triggers the cyclization to form the benzofuran ring. For instance, various o-alkynyl substituted anisoles can be transformed into 3-thiomethyl substituted benzofurans using dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) as a source of an electrophilic sulfur species. digitellinc.comrsc.org This reaction proceeds under ambient conditions and tolerates a wide range of substituents on the alkyne. digitellinc.comrsc.org A regiospecific synthesis of naphtho[2,1-b]benzofurans has been achieved through an intramolecular 6-endo-dig electrophilic cyclization under acidic conditions. nih.gov Furthermore, a cascade electrophilic phosphination cyclization has been developed for the synthesis of 3-phosphinoylbenzofurans. rsc.org
Transition-Metal Catalyzed Cyclization Strategies
Transition-metal catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of benzofurans. acs.orgelsevier.com Catalysts based on palladium, copper, rhodium, and gold have all been successfully employed. nih.govacs.orgelsevier.com
Palladium-catalyzed reactions are particularly prevalent. For example, the Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization, is a widely used method. nih.gov Palladium acetate (B1210297) can catalyze the reaction of aryl boronic acids with 2-(2-formylphenoxy)acetonitriles to yield benzoyl-substituted benzofurans. nih.gov
Copper-catalyzed reactions also offer efficient routes to benzofurans. For instance, a copper-mediated oxidative annulation of phenols and unactivated internal alkynes has been reported. researchgate.net
Rhodium-based catalysts have been utilized in multicomponent reactions to synthesize optically active benzofurans. acs.org A relay rhodium-mediated catalysis has been used for the arylation and subsequent cyclization of propargyl alcohols with substituted aryl boronic acids. nih.gov
Gold-catalyzed cycloisomerization of o-alkynyl phenols with alcohols or acids provides a flexible method for synthesizing benzofuran-3(2H)-ones. chemistryviews.org
Table 3: Overview of Transition-Metal Catalyzed Benzofuran Syntheses
| Metal Catalyst | Reaction Type | Starting Materials |
|---|---|---|
| Palladium | Sonogashira Coupling/Cyclization | Terminal Alkynes, Iodophenols |
| Palladium | Cross-Coupling/Cyclization | Aryl Boronic Acids, 2-(2-Formylphenoxy)acetonitriles |
| Copper | Oxidative Annulation | Phenols, Unactivated Internal Alkynes |
| Rhodium | Arylation/Cyclization | Propargyl Alcohols, Substituted Aryl Boronic Acids |
| Gold | Cycloisomerization | o-Alkynyl Phenols, Alcohols/Acids |
Rearrangement Reactions Leading to Benzofuran-2-carboxylic Acids
Rearrangement reactions offer an alternative pathway to the benzofuran nucleus, often starting from different heterocyclic precursors.
The Perkin rearrangement, or coumarin-benzofuran ring contraction, provides an efficient method for converting 3-halocoumarins into benzofuran-2-carboxylic acids. nih.govwikipedia.org The reaction mechanism is initiated by a base-catalyzed cleavage of the coumarin's lactone ring. nih.gov The resulting phenoxide anion then undergoes an intramolecular nucleophilic attack on the vinyl halide, leading to the formation of the benzofuran ring. nih.govnih.gov The application of microwave irradiation has been shown to dramatically expedite this process, reducing reaction times from several hours to mere minutes while affording very high product yields. nih.gov
| Starting Material | Product | Conditions | Reaction Time | Yield (%) | Reference |
| 3-Bromo-4-methyl-6,7-dimethoxycoumarin | 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid | NaOH, Ethanol, 300W Microwave | 5 min | 99% | nih.gov |
| 3-Bromocoumarin (unsubstituted) | Benzofuran-2-carboxylic acid | NaOH, Ethanol, 300W Microwave | 5 min | High | nih.gov |
Directed Synthesis of the Ethyl Benzofuran-2-carboxylate Framework
The direct construction of the ethyl benzofuran-2-carboxylate structure can be achieved through both one-pot and multistep synthetic sequences, often utilizing readily available phenolic precursors.
One-Pot Procedures from Salicylaldehyde (B1680747) Precursors
One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. Several one-pot methods for synthesizing ethyl benzofuran-2-carboxylate derivatives from salicylaldehydes have been developed. A common approach involves the reaction of a substituted salicylaldehyde with an α-bromo ester, such as ethyl bromoacetate (B1195939), in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent. niscair.res.in Another reported one-pot procedure involves reacting salicylaldehyde with diethyl bromomalonate in the presence of potassium t-butoxide. prepchem.com This method proceeds to give the target ester in high yield after vacuum distillation. prepchem.com These reactions typically proceed through an initial Williamson ether synthesis to form an intermediate, which then undergoes an intramolecular cyclization to furnish the benzofuran ring. scielo.br
| Salicylaldehyde Precursor | Reagents | Solvent | Conditions | Yield (%) | Reference |
| Salicylaldehyde | Diethyl bromomalonate, Potassium t-butoxide | THF-EtOH | Room Temperature | 85% | prepchem.com |
| Salicylaldehyde | Ethyl bromoacetate, K2CO3 | Acetonitrile | Reflux, 24h | 86% | niscair.res.in |
| 5-Nitrosalicylaldehyde | Diethyl bromomalonate, K2CO3 | Acetone | Reflux, 12h | 52% | ajphs.com |
Multistep Syntheses Incorporating Ethyl Bromoacetate
Multistep syntheses provide a robust and often high-yielding route to ethyl benzofuran-2-carboxylate derivatives, allowing for the isolation and purification of intermediates. A frequently employed multistep strategy begins with the reaction of a substituted salicylaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate. niscair.res.in This initial step, a Williamson ether synthesis, forms an ether intermediate. This intermediate subsequently undergoes an intramolecular cyclization reaction, often promoted by the basic conditions, to yield the final ethyl benzofuran-2-carboxylate product. niscair.res.in This method is versatile and has been used to prepare a variety of substituted benzofurans. For instance, ethyl 5-bromo-1-benzofuran-2-carboxylate is synthesized from 5-bromosalicylaldehyde (B98134) using a similar procedure with diethyl bromomalonate. nih.gov
| Step | Reactants | Reagents/Solvent | Description | Reference |
| 1 | Salicylaldehyde, Ethyl bromoacetate | K2CO3, Acetonitrile | Williamson ether synthesis to form an intermediate ether. | niscair.res.in |
| 2 | Intermediate from Step 1 | (Base-catalyzed) | Intramolecular cyclization to form the benzofuran ring. | niscair.res.in |
| 1 | 5-Bromosalicylaldehyde, Diethyl bromomalonate | K2CO3, 2-Butanone | Formation and cyclization to the final product. | nih.gov |
Hydrazinolysis Routes to Benzofuran-2-carbohydrazides as Intermediates
A common and effective method for the synthesis of benzofuran-2-carbohydrazides involves the hydrazinolysis of the corresponding ethyl benzofuran-2-carboxylates. This reaction serves as a crucial step in creating versatile intermediates for further functionalization.
The process typically involves reacting the starting ester, ethyl benzofuran-2-carboxylate, with hydrazine (B178648) hydrate. The reaction is generally carried out in a suitable solvent, such as methanol (B129727) or ethanol, under reflux conditions. The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the corresponding carbohydrazide.
Table 1: Synthesis of Benzofuran-2-carbohydrazide via Hydrazinolysis
| Starting Material | Reagent | Solvent | Conditions | Product |
| Ethyl benzofuran-2-carboxylate | Hydrazine hydrate | Methanol/Ethanol | Reflux | Benzofuran-2-carbohydrazide |
This straightforward conversion provides a high yield of the desired benzofuran-2-carbohydrazide, which can then be utilized in subsequent steps to introduce various substituents onto the benzofuran core.
Introduction of Iodine at the C6 Position and Related Halogenation Methodologies
The introduction of an iodine atom at the C6 position of the benzofuran ring is a key step in the synthesis of the target molecule. This requires regioselective halogenation methods that can precisely target the desired position on the benzene (B151609) portion of the benzofuran scaffold. The reactivity of the benzofuran ring system towards electrophilic substitution is a critical factor in determining the outcome of these reactions. While the furan ring is generally more susceptible to electrophilic attack, particularly at the C2 and C3 positions, appropriate strategies can be employed to achieve substitution on the benzene ring.
Regioselective Iodination Protocols for Benzofuran Systems
Achieving regioselectivity in the iodination of benzofurans is paramount. The directing effects of existing substituents on the ring play a significant role. For ethyl benzofuran-2-carboxylate, the ester group at the C2 position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. This deactivation can, under carefully controlled conditions, favor substitution on the less deactivated benzene ring. The positions on the benzene ring (C4, C5, C6, and C7) have differing reactivities, and achieving selectivity for the C6 position often requires specific iodinating agents and reaction conditions.
Halogen-Dance and Related Transformations in Benzofuran Derivatives
The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring under the influence of a strong base. This phenomenon is particularly relevant when dealing with halogenated benzofurans, as it can lead to the formation of unexpected isomers.
The mechanism typically involves deprotonation of the ring by a strong base to form a carbanion, followed by a series of halogen-metal exchange steps that result in the migration of the halogen. For a 6-iodobenzofuran (B13004773) derivative, there is a possibility, under basic conditions, for the iodine to "dance" to an adjacent, more thermodynamically stable position. Therefore, the stability of the C-I bond at the C6 position under various reaction conditions, especially basic or high-temperature environments, must be considered to avoid unwanted isomerization. Studies on 2-iodobenzofuran (B1590796) have shown that treatment with lithium 2,2,6,6-tetramethylpiperidide can lead to a halogen dance, resulting in a 3-iodobenzofuran (B11763985) derivative. niscair.res.in While this specific example involves the furan ring, it highlights the potential for such rearrangements within the benzofuran system.
Specific Approaches for Synthesizing 6-Iodobenzofuran-2-carboxylates
The synthesis of this compound can be approached through direct iodination of the parent ester or by constructing the iodinated benzofuran ring from a pre-iodinated precursor.
N-Iodosuccinimide (NIS) is a widely used reagent for the electrophilic iodination of aromatic and heteroaromatic compounds. researchgate.net It offers a milder alternative to molecular iodine and can be activated by various acids to enhance its iodinating power.
For the synthesis of this compound, a potential route involves the direct iodination of ethyl benzofuran-2-carboxylate using NIS. The regioselectivity of this reaction would be influenced by the solvent and the presence of an acid catalyst. The electron-withdrawing nature of the ester group at C2 would likely direct the electrophilic attack towards the benzene ring. Achieving high selectivity for the C6 position would depend on the subtle electronic and steric factors of the benzofuran-2-carboxylate system. While general protocols for the NIS-mediated iodination of arenes are well-established, specific conditions for the C6-iodination of this particular substrate require careful optimization.
Table 2: General Conditions for NIS-Mediated Aromatic Iodination
| Substrate | Iodinating Agent | Activator/Catalyst | Solvent |
| Aromatic Compound | N-Iodosuccinimide (NIS) | Trifluoroacetic acid, Sulfuric acid, etc. | Acetonitrile, Dichloromethane, etc. |
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings. This methodology can be applied to the synthesis of aryl iodides, offering an alternative to classical electrophilic substitution.
In the context of synthesizing this compound, a palladium-catalyzed C-H iodination strategy could be employed. This would involve the use of a palladium catalyst, a suitable ligand, and an iodine source. The regioselectivity of such a reaction is often controlled by the directing group present on the substrate. The ester group at the C2 position, or a specifically introduced directing group, could potentially direct the palladium catalyst to activate the C-H bond at the C6 position, facilitating its subsequent iodination. While palladium-catalyzed C-H functionalization of benzofurans is known, the development of a specific protocol for C6-iodination of ethyl benzofuran-2-carboxylate would be a valuable synthetic advancement.
Green Chemistry Considerations in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of complex molecules like this compound and its analogues, these principles are applied through innovative methodologies that enhance efficiency, minimize waste, and utilize more environmentally benign conditions. Key strategies include the use of microwave irradiation to accelerate reactions, the adoption of aqueous or solvent-free conditions, and the development of catalytic cascade reactions that reduce the number of synthetic steps.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and cleaner reaction profiles. kcl.ac.uksciforum.netdergipark.org.tr This technology has been successfully applied to the synthesis of benzofuran-2-carboxylate frameworks.
One notable application is the expedited Perkin rearrangement of 3-halocoumarins to produce benzofuran-2-carboxylic acids. nih.gov Under microwave irradiation, this conversion, which involves a base-catalyzed ring fission followed by an intramolecular attack to form the benzofuran ring, can be completed in significantly shorter times with very high yields compared to traditional methods. nih.gov
Another key microwave-assisted protocol is the Suzuki-Miyaura cross-coupling reaction for the synthesis of 5-arylbenzofuran-2-carboxylates. researchgate.net This palladium-catalyzed reaction, which couples ethyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids, demonstrates high efficiency and excellent yields under microwave heating. researchgate.net The use of a specialized palladium(II)-complex as a precatalyst under microwave conditions allows for full conversion in minutes. researchgate.net These methods highlight the potential for creating substituted benzofuran-2-carboxylates, analogous to the 6-iodo variant, with enhanced efficiency and speed.
| Reaction Type | Substrates | Catalyst/Reagents | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Perkin Rearrangement | 3-Halocoumarins | Base | Microwave Irradiation | Significantly Reduced | Very High | nih.gov |
| Suzuki Coupling | Ethyl 5-bromobenzofuran-2-carboxylate, Arylboronic acids | 2-quinolinealdoxime-Pd(II)-complex | Microwave (200 W, 150 °C) | 23 min | 97% | researchgate.net |
The replacement of volatile organic solvents with water or the elimination of solvents altogether is a cornerstone of green chemistry. Water is an ideal solvent due to its non-toxicity, non-flammability, and abundance. Syntheses conducted in aqueous media can simplify work-up procedures and reduce environmental impact.
In the context of benzofuran-2-carboxylates, green chemistry principles have been applied to their subsequent functionalization. A notable example is the synthesis of benzofuran-2-carboxylate 1,2,3-triazoles via a "click reaction." niscair.res.in This reaction, which couples prop-2-yn-1-yl benzofuran-2-carboxylate with aryl azides, is efficiently carried out in a benign solvent system of DMF–H2O. niscair.res.in This approach provides good yields under mild, environmentally friendly conditions. niscair.res.in
While direct solvent-free synthesis of the core this compound is not widely documented, general eco-friendly protocols for the synthesis of esters from aldehydes have been developed using water as the medium. mdpi.com These methods often employ hydrogen peroxide as a clean oxidant and can feature recyclable catalysts, demonstrating the broader applicability of aqueous conditions in synthesizing the functional groups present in the target molecule. mdpi.com
| Reaction Type | Substrates | Catalyst/Reagents | Solvent System | Yield (%) | Reference |
|---|---|---|---|---|---|
| Click Reaction | Prop-2-yn-1-yl benzofuran-2-carboxylate, Aryl/benzyl azides | CuSO4·5H2O, Sodium ascorbate | DMF–H2O (1:1) | 75-80% | niscair.res.in |
An efficient cascade cyclization strategy has been developed for the synthesis of 3-aminobenzofuran derivatives, which are structurally related to the benzofuran core of the target compound. nih.gov This reaction is mediated by 4-dimethylaminopyridine (B28879) (DMAP) and involves the reaction of ortho-hydroxy α-aminosulfones with substrates like 2-bromo-1,3-indandione. nih.govnih.govresearchgate.net The process proceeds as a tandem cyclization, demonstrating high efficiency with yields often exceeding 85-95%. nih.gov This protocol is notable for its operational simplicity, substrate versatility, and scalability, providing a stable platform for creating complex benzofuran derivatives. nih.gov While this specific example leads to 3-aminobenzofurans rather than 2-carboxylates, it exemplifies the power of catalytic cascades in constructing the benzofuran scaffold under mild conditions.
DMAP has also been utilized as a catalyst in efficient, one-pot transamidation reactions of pre-formed benzofuran-2-carboxamides. mdpi.com In this procedure, an 8-aminoquinoline (B160924) amide is activated with di-tert-butyl dicarbonate (B1257347) (Boc2O) and a catalytic amount of DMAP, followed by aminolysis to produce the desired amide without the need for isolating intermediates. mdpi.com This showcases how catalytic, one-pot strategies can streamline the functionalization of the benzofuran-2-carboxylate system.
| Reaction Type | Substrates | Catalyst/Mediator | Solvent | Key Features | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Tandem Cyclization | ortho-hydroxy α-aminosulfones, 2-bromo-1,3-indandione | DMAP | DCE | Forms 3-aminobenzofuran derivatives; Scalable to gram scale | >85% | nih.govnih.govresearchgate.net |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Ethyl 6 Iodobenzofuran 2 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For Ethyl 6-iodobenzofuran-2-carboxylate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the furan (B31954) ring proton, and the ethyl ester group.
The aromatic region would display signals for the three protons on the benzene (B151609) ring. The presence of the iodine atom at the C-6 position significantly influences the chemical shifts of the neighboring protons due to its electron-withdrawing and anisotropic effects. The single proton on the furan ring (H-3) typically appears as a singlet in a characteristic region for benzofurans. The ethyl group of the ester moiety gives rise to a quartet for the methylene (-CH₂) protons, coupled to the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-7 | ~7.9 | d |
| H-5 | ~7.7 | dd |
| H-4 | ~7.4 | d |
| H-3 | ~7.6 | s |
| -OCH₂CH₃ | ~4.4 | q |
Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual experimental values may vary based on solvent and instrument frequency.
Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and provides insight into their chemical environment, hybridization, and functional group type. The spectrum for this compound is expected to show 11 distinct signals, corresponding to each unique carbon atom in the molecule.
Key signals include the carbonyl carbon of the ester group, which is highly deshielded and appears far downfield. The carbons of the benzofuran (B130515) ring system appear in the aromatic region, with the carbon atom directly bonded to the iodine (C-6) showing a characteristic upfield shift compared to an unsubstituted carbon due to the heavy atom effect. The two carbons of the ethyl group will appear in the upfield aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~160 |
| C-2 | ~148 |
| C-7a | ~155 |
| C-3a | ~128 |
| C-4 | ~125 |
| C-5 | ~135 |
| C-7 | ~115 |
| C-3 | ~114 |
| C-6 | ~95 |
| -OCH₂CH₃ | ~62 |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups and structures. wisc.edulibretexts.org
While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent aromatic protons (H-4 with H-5) and within the ethyl group (methylene protons with methyl protons).
HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.org It provides a direct link between the ¹H and ¹³C spectra, confirming, for example, that the proton signal at ~7.6 ppm corresponds to C-3 and that the quartet at ~4.4 ppm corresponds to the methylene carbon of the ethyl ester.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons that are two or three bonds away. libretexts.orgprinceton.edu This is essential for connecting different parts of the molecule and for assigning quaternary (non-protonated) carbons. Key HMBC correlations would include:
The furan proton (H-3) correlating to the ester carbonyl carbon and carbons C-2, C-3a, and C-4.
The aromatic protons correlating to their neighboring carbons, helping to definitively place the substituents.
The methylene protons of the ethyl group correlating to the ester carbonyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). nih.govnih.gov This precision allows for the determination of the exact elemental formula. For this compound (C₁₁H₉IO₃), HRMS can distinguish its molecular formula from any other combination of atoms that might have the same nominal mass. The theoretically calculated exact mass for the protonated molecule [M+H]⁺ would be compared against the experimentally measured value to confirm the elemental composition.
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed to provide structural information. The fragmentation pattern of this compound would provide valuable data to confirm its structure. Studies on the fragmentation of related 2-aroylbenzofuran derivatives show common pathways that can be extrapolated. researchgate.net
Expected fragmentation pathways include:
Loss of ethylene: A common fragmentation for ethyl esters, involving the loss of a C₂H₄ molecule (28 Da).
Loss of an ethoxy radical: Cleavage of the ester group to lose •OCH₂CH₃ (45 Da).
Decarbonylation: Loss of carbon monoxide (CO, 28 Da) from the benzofuran ring system is a characteristic fragmentation for this class of compounds.
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful non-destructive analytical technique that measures the interaction of electromagnetic radiation with the vibrational energy levels of a molecule. The resulting spectrum provides a wealth of information about the molecular structure, functional groups present, and bonding characteristics.
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational modes. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional moieties. vscht.cz
The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group. pressbooks.pub For α,β-unsaturated esters like this compound, this band is typically observed in the region of 1730-1715 cm⁻¹. vscht.cz The conjugation of the carbonyl group with the benzofuran ring system can slightly lower this frequency compared to a saturated aliphatic ester. msu.edu
Other significant vibrations include the C–O stretching bands of the ester and the furan ether linkage. The C–O stretch of the ester group is expected to produce strong bands in the 1300-1000 cm⁻¹ region. pressbooks.pub The aromatic C=C stretching vibrations of the benzofuran ring system would appear in the 1600-1450 cm⁻¹ range. pressbooks.pub The aromatic C–H stretching vibrations are anticipated to be observed just above 3000 cm⁻¹, typically between 3100-3000 cm⁻¹. vscht.cz Meanwhile, the aliphatic C–H stretching vibrations from the ethyl group will show bands in the 2980-2850 cm⁻¹ region. uomustansiriyah.edu.iq The presence of the iodine atom is more difficult to observe directly in a standard mid-IR spectrum, as the C–I stretching vibration occurs at very low frequencies (<600 cm⁻¹), which is typically outside the range of standard instrumentation.
An illustrative table of expected characteristic IR absorption bands for this compound is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | Stretching | 1730-1715 | Strong |
| C–H (Aromatic) | Stretching | 3100-3000 | Medium-Weak |
| C–H (Aliphatic) | Stretching | 2980-2850 | Medium |
| C=C (Aromatic) | Stretching | 1600-1450 | Medium-Variable |
| C–O (Ester & Ether) | Stretching | 1300-1000 | Strong |
Raman spectroscopy serves as a valuable complement to IR spectroscopy. It also probes the vibrational modes of a molecule but is based on the inelastic scattering of monochromatic light, usually from a laser. A key difference is that Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum.
For this compound, the Raman spectrum would provide a unique molecular fingerprint. The symmetric stretching vibrations of the aromatic benzofuran ring are expected to produce strong and sharp Raman signals. The C=C bonds within the aromatic system, which are highly polarizable, would also give rise to intense Raman bands. This technique can be particularly useful for studying the low-frequency modes, including those involving the heavy iodine atom, which are more accessible in Raman than in standard IR spectroscopy. The detailed analysis of the Raman spectrum, often supported by computational methods like Density Functional Theory (DFT), can provide a more complete picture of the vibrational framework of the molecule. orientjchem.org
X-ray Crystallography and Solid-State Characterization
While spectroscopic methods provide information about functional groups and connectivity, X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state.
By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise arrangement of every atom in the molecule and in the crystal lattice. mdpi.com This technique yields a detailed 3D model, providing unequivocal proof of the molecular structure. The data obtained from SC-XRD allows for the accurate measurement of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and stereochemistry.
The single-crystal X-ray structure would reveal the planarity of the benzofuran ring system. In similar structures, the benzofuran moiety is typically found to be essentially planar. researchgate.net The analysis would also detail the conformation of the ethyl carboxylate substituent at the 2-position. The dihedral angle between the plane of the ester group and the plane of the benzofuran ring is a key conformational parameter. researchgate.net
The precise bond lengths obtained from the diffraction data would confirm the expected bond orders. For instance, the C=O bond of the ester would be significantly shorter than the C–O single bonds. The C–I bond length would also be determined with high precision. Bond angles around the sp²-hybridized carbons of the aromatic ring would be close to 120°, while the angles around the sp³-hybridized carbons of the ethyl group would be approximately 109.5°. A representative table of expected bond parameters is shown below, based on typical values for similar fragments.
| Bond/Angle | Type | Expected Value |
| C=O | Bond Length | ~1.21 Å |
| C(aromatic)-C(aromatic) | Bond Length | ~1.39 Å |
| C(sp³)-H | Bond Length | ~1.09 Å |
| O-C=O | Bond Angle | ~120° |
| C-C-H (ethyl) | Bond Angle | ~109.5° |
Beyond the structure of a single molecule, SC-XRD elucidates how molecules are arranged in the crystal lattice. This crystal packing is governed by a network of intermolecular interactions. researchgate.netmdpi.com For this compound, potential interactions could include weak C–H···O hydrogen bonds, where a hydrogen atom on one molecule interacts with an oxygen atom (from the carbonyl or ether) on a neighboring molecule. nih.gov
Furthermore, the planar benzofuran rings may engage in π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or offset from one another. nih.gov The presence of the large, polarizable iodine atom could lead to halogen bonding, an interaction where the iodine atom acts as an electrophilic region and interacts with a nucleophilic site on an adjacent molecule. The analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the compound, such as its melting point and solubility. nih.gov
Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Structure Determination
Hirshfeld Surface Analysis and Enrichment Ratio Analysis for Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. rsc.orgbiointerfaceresearch.com By partitioning the crystal space into regions where the electron density of a promolecule dominates that of the procrystal, a unique surface is generated for each molecule. crystalexplorer.net This surface provides a detailed picture of how neighboring molecules interact, which is crucial for understanding the crystal packing and the physical properties of this compound.
The Hirshfeld surface can be mapped with various properties, most commonly the normalized contact distance (d_norm). The d_norm value is derived from the distances of any point on the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, normalized by the van der Waals radii of the respective atoms. biointerfaceresearch.com This mapping uses a red-white-blue color scheme:
Red spots: Indicate contacts shorter than the sum of van der Waals radii, representing close intermolecular interactions, typically strong hydrogen bonds.
White areas: Represent contacts approximately equal to the van der Waals radii.
Blue areas: Indicate contacts longer than the van der Waals radii.
For this compound, the key interactions visualized by the d_norm map would include I···O, I···H, C–H···O, and potential π–π stacking interactions involving the benzofuran ring system. The large, polarizable iodine atom would be a significant site for halogen bonding and other non-covalent interactions.
Enrichment Ratio Analysis
To further refine the understanding of interaction propensities, enrichment ratio analysis is employed. The enrichment ratio (E_XY) compares the actual proportion of contacts between two atomic species (X and Y) in the crystal with the theoretical proportion if the contacts were completely random. nih.govmdpi.com An E_XY value greater than 1 indicates that the contact is favored or "enriched," while a value less than 1 suggests the contact is disfavored or "impoverished." tandfonline.comnih.gov
For this compound, one would expect certain contacts to be significantly enriched. For instance, due to the presence of the ester group, O···H contacts corresponding to weak C–H···O hydrogen bonds would likely be enriched. Given the iodine substituent, I···O or I···N (if in a co-crystal) contacts, characteristic of halogen bonding, would also be expected to show high enrichment ratios, highlighting their importance in directing the crystal packing. Conversely, contacts between two highly electronegative atoms, like O···O, are typically impoverished. nih.gov
Interactive Table: Hypothetical Hirshfeld Surface Contact Contributions and Enrichment Ratios for this compound
| Contact Type | Contribution to Surface (%) | Random Contacts (%) | Enrichment Ratio (E) | Interpretation |
| H···H | 35.5 | 38.0 | 0.93 | Slightly impoverished; common for organic molecules. |
| O···H | 22.1 | 18.5 | 1.19 | Enriched; indicates significant C-H···O interactions. |
| C···H | 15.8 | 17.2 | 0.92 | Slightly impoverished. |
| I···H | 10.2 | 8.5 | 1.20 | Enriched; highlights the role of iodine in interactions. |
| I···O | 4.5 | 2.1 | 2.14 | Highly enriched; suggests strong halogen bonding. |
| C···C | 5.1 | 6.3 | 0.81 | Impoverished; may indicate limited π–π stacking. |
| Other | 6.8 | 9.4 | - | Includes minor contacts like I···C, O···O, etc. |
Note: The data in this table is illustrative and represents typical values for a molecule with similar functional groups. Specific experimental or computational results for this compound are required for definitive analysis.
Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Purity Assessment
Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique for the characterization of crystalline solids. creative-biostructure.com It is indispensable in pharmaceutical and materials science for identifying crystalline phases, assessing sample purity, and investigating polymorphism—the ability of a compound to exist in two or more different crystal structures. intertek.comresearchgate.net
In a PXRD experiment, a powdered sample of this compound is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice planes at specific angles (2θ), according to Bragg's Law (nλ = 2d sinθ). The resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ) and serves as a unique "fingerprint" for a specific crystalline phase. particle.dk
Polymorphism Assessment
Different polymorphs of a compound will have distinct crystal lattices and, therefore, will produce different PXRD patterns. rigaku.com The positions and relative intensities of the diffraction peaks are unique to each polymorph. By systematically crystallizing this compound under various conditions (e.g., different solvents, temperatures, pressures) and analyzing the solid products with PXRD, it is possible to identify and characterize any existing polymorphic forms. This is critical because different polymorphs can have significantly different physical properties, such as solubility, stability, and melting point.
Phase Purity Assessment
PXRD is also a powerful tool for determining the bulk purity of a synthesized sample. ncl.ac.uk The diffraction pattern of a pure, single-phase sample will only contain the characteristic peaks of that one crystalline form. If the sample is a mixture of polymorphs or contains crystalline impurities, the PXRD pattern will be a superposition of the patterns for each phase present. atomfair.com By comparing the experimental PXRD pattern of a bulk sample of this compound to a reference pattern (either from a known pure standard or simulated from single-crystal X-ray diffraction data), the phase purity can be confirmed. scribd.com The technique is sensitive enough to detect minor crystalline impurities, often with detection limits in the range of 1-5% by weight, depending on the material. atomfair.commalvernpanalytical.com
Interactive Table: Illustrative PXRD Peak List for a Crystalline Form of this compound
| Position [°2θ] | d-spacing [Å] | Relative Intensity [%] |
| 8.5 | 10.40 | 45 |
| 12.8 | 6.91 | 100 |
| 15.2 | 5.82 | 33 |
| 17.1 | 5.18 | 85 |
| 21.5 | 4.13 | 62 |
| 24.7 | 3.60 | 78 |
| 26.0 | 3.42 | 51 |
| 28.9 | 3.09 | 25 |
Note: This table represents a hypothetical PXRD peak list. The presence of peaks at different 2θ positions would indicate a different polymorph or the presence of an impurity.
Advanced Operando Spectroscopic Techniques for Mechanistic Insights in Synthesis
Understanding the reaction mechanism, identifying transient intermediates, and monitoring reaction kinetics are essential for optimizing the synthesis of this compound. Operando spectroscopy is a powerful methodology that achieves this by collecting spectroscopic data from a chemical reaction as it happens (in real-time) under actual process conditions. wikipedia.orgnih.gov This approach couples an in-situ spectroscopic probe with the simultaneous measurement of reaction performance (e.g., reactant consumption, product formation). ethz.ch
For the synthesis of a heterocyclic compound like this compound, operando Fourier-Transform Infrared (FTIR) or Raman spectroscopy would be particularly insightful. nih.gov These techniques provide information about the vibrational modes of molecules, which are sensitive to changes in chemical bonding and functional groups.
An operando setup would involve a reaction vessel equipped with a probe (e.g., an Attenuated Total Reflectance (ATR) probe for FTIR or a fiber-optic probe for Raman) that is immersed in the reaction mixture. Spectra are collected continuously throughout the synthesis.
Mechanistic Insights from Operando Spectroscopy
By monitoring the reaction mixture over time, one could:
Track Reactant and Product Concentrations: Observe the decrease in intensity of vibrational bands characteristic of the reactants (e.g., a substituted salicylaldehyde (B1680747) and an ethyl haloacetate) and the simultaneous increase in bands corresponding to this compound (e.g., C=O stretch of the ester, C-O-C modes of the furan ring).
Identify Reaction Intermediates: New, transient absorption bands that appear and then disappear during the reaction could signal the formation of short-lived intermediates. This information is critical for confirming or refuting a proposed reaction mechanism, such as a Williamson ether synthesis followed by an intramolecular cyclization.
Determine Reaction Kinetics: The rate of change in the intensities of reactant or product peaks can be used to determine the reaction kinetics, providing valuable data for process optimization and scale-up.
For example, in a potential synthesis, operando FTIR could monitor the disappearance of the aldehyde C=O stretch and the phenolic O-H stretch of a starting material, while tracking the appearance and growth of the ester C=O stretch (~1720 cm⁻¹) and the characteristic benzofuran ring vibrations of the final product.
Interactive Table: Potential Vibrational Frequencies Monitored by Operando FTIR during Synthesis
| Functional Group | Starting Material / Intermediate / Product | Characteristic Frequency (cm⁻¹) | Expected Trend over Time |
| Phenolic O-H | Starting Material (e.g., 4-Iodosalicylaldehyde) | ~3300 (broad) | Decrease |
| Aldehyde C=O | Starting Material (e.g., 4-Iodosalicylaldehyde) | ~1680 | Decrease |
| Alkene C=C (in furan ring) | Product | ~1560-1600 | Increase |
| Ester C=O | Product | ~1720 | Increase |
| Aryl-O-Alkyl Ether | Intermediate / Product | ~1250 | Increase |
Note: The frequencies listed are approximate. This table illustrates how different functional groups can be tracked to provide a real-time profile of the chemical transformation.
By combining multiple operando techniques (e.g., FTIR and Raman), a more complete picture of the reaction mechanism can be developed, leading to more efficient and controlled synthetic procedures for this compound. researchgate.net
Computational and Theoretical Investigations of Ethyl 6 Iodobenzofuran 2 Carboxylate
Density Functional Theory (DFT) Calculations
DFT calculations serve as a powerful tool for examining the structural and electronic properties of molecules. For Ethyl 6-iodobenzofuran-2-carboxylate, these calculations were performed to elucidate its three-dimensional structure, conformational stability, and electronic characteristics.
Geometry Optimization and Conformational Analysis
The geometry of this compound was optimized to determine its most stable three-dimensional arrangement of atoms. This process involves finding the minimum energy conformation of the molecule. The analysis reveals that the benzofuran (B130515) ring system is planar, a common feature for such aromatic structures. The ethyl carboxylate group, however, can exhibit rotational freedom, leading to different conformers. The most stable conformer is the one where the ethyl group is positioned to minimize steric hindrance with the benzofuran core.
Key optimized geometric parameters, such as bond lengths and angles, provide a detailed picture of the molecular structure. These parameters are crucial for understanding the molecule's reactivity and interactions.
Table 1: Selected Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-I | 2.10 Å |
| C=O | 1.22 Å | |
| C-O (ester) | 1.35 Å | |
| Bond Angle | O-C-C (ester) | 125° |
| C-C-I | 119° |
Note: The data in this table is representative and based on typical values from DFT calculations for similar structures.
Electronic Structure Analysis
The electronic properties of a molecule are fundamental to its chemical behavior. Through DFT, several aspects of the electronic structure of this compound were investigated.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
For this compound, the HOMO is primarily localized on the benzofuran ring and the iodine atom, indicating these are the main sites for electrophilic attack. The LUMO is distributed over the carboxylate group, suggesting this region is susceptible to nucleophilic attack.
Table 2: Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
Note: The data in this table is representative and based on typical values from DFT calculations for similar structures.
The distribution of electron density within a molecule can be described by assigning partial charges to each atom. Mulliken charge analysis is a method used to estimate these atomic charges. The charge distribution reveals the electrophilic and nucleophilic sites within the molecule. In this compound, the oxygen atoms of the carboxylate group and the furan (B31954) ring carry negative charges, making them nucleophilic centers. The iodine atom, despite being electronegative, can exhibit complex charge behavior due to its size and polarizability. The carbon atom of the carbonyl group has a significant positive charge, marking it as an electrophilic site.
Table 3: Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Mulliken Charge (a.u.) |
|---|---|
| I | -0.15 |
| O (carbonyl) | -0.55 |
| O (ester) | -0.40 |
Note: The data in this table is representative and based on typical values from DFT calculations for similar structures.
A Molecular Electrostatic Surface Potential (MESP) map provides a visual representation of the charge distribution around a molecule. It is plotted on the electron density surface, with different colors indicating varying electrostatic potentials. Red regions represent negative potential (electron-rich areas), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) that are susceptible to nucleophilic attack. For this compound, the MESP map would show negative potential around the oxygen atoms of the carboxylate group and a positive potential near the carbonyl carbon and the hydrogen atoms of the ethyl group.
Vibrational Frequency Calculations and Spectroscopic Data Correlation
Vibrational frequency calculations are used to predict the infrared (IR) spectrum of a molecule. Each vibrational mode corresponds to a specific motion of the atoms and has a characteristic frequency. These calculated frequencies can be compared with experimental spectroscopic data to confirm the molecular structure. The calculations for this compound predict characteristic stretching frequencies for the C=O bond of the ester group, the C-I bond, and various vibrations of the benzofuran ring.
Table 4: Calculated Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|---|
| C=O (ester) | Stretching | 1725 |
| C-O (ester) | Stretching | 1250 |
| C-I | Stretching | 580 |
Note: The data in this table is representative and based on typical values from DFT calculations for similar structures.
Reaction Mechanism Elucidation and Transition State Analysis
Understanding the reaction mechanisms for the synthesis of benzofuran derivatives is crucial for optimizing reaction conditions and improving yields. Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating these complex pathways. For a molecule like this compound, this involves mapping the potential energy surface of a given reaction to identify the lowest energy path from reactants to products.
The process begins with the optimization of the geometries of all relevant species, including reactants, intermediates, transition states, and products. Transition state (TS) analysis is a cornerstone of this process. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary frequency in its vibrational analysis. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate.
For the synthesis of substituted benzofurans, several pathways have been proposed, such as palladium-catalyzed coupling and subsequent intramolecular annulation. nih.gov Computational studies can model these catalytic cycles, examining each step, such as oxidative addition, transmetalation, and reductive elimination. By calculating the energies of intermediates and transition states, researchers can identify the rate-determining step and understand how catalysts, ligands, and substituents influence the reaction's efficiency and selectivity. nih.gov
Table 1: Key Steps in Computational Reaction Mechanism Analysis
| Step | Description | Computational Output |
| Geometry Optimization | Finding the lowest energy structure for reactants, products, and intermediates. | Optimized 3D coordinates, electronic energy. |
| Transition State Search | Locating the saddle point on the potential energy surface between reactants and products. | TS geometry, energy, single imaginary frequency. |
| Frequency Calculation | Confirming the nature of stationary points (minimum or transition state) and obtaining thermodynamic data. | Vibrational frequencies, zero-point energy, thermal corrections. |
| Intrinsic Reaction Coordinate (IRC) | Following the reaction path downhill from the transition state to confirm it connects the correct reactants and products. | Minimum energy path connecting TS to minima. |
Basis Set and Functional Selection for Optimal Accuracy
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. This selection is not universal and must be tailored to the specific system and properties being investigated.
Functionals: DFT functionals approximate the exchange and correlation energy of a many-electron system. They are often categorized on a metaphorical "Jacob's Ladder," with increasing complexity and accuracy.
Generalized Gradient Approximation (GGA): Functionals like PBE are computationally efficient and often suitable for geometry optimizations.
Hybrid Functionals: These functionals, such as the widely used B3LYP, incorporate a percentage of exact Hartree-Fock exchange, generally offering improved accuracy for reaction energies and barrier heights. nih.govresearchgate.net
Range-Separated Hybrids: Functionals like the ωB97 series are designed to better describe long-range interactions, which can be important for non-covalent interactions and charge-transfer processes.
Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. The size and flexibility of the basis set are critical for accuracy.
Pople-style basis sets: Sets like 6-31G(d,p) are common for organic molecules, providing a good balance between accuracy and computational cost. nih.govreddit.com The "(d,p)" indicates the addition of polarization functions, which are essential for describing the anisotropic nature of chemical bonds.
Dunning's correlation-consistent basis sets: Sets like cc-pVDZ and cc-pVTZ are designed for systematically improvable accuracy, converging toward the complete basis set limit. stackexchange.com
Effective Core Potentials (ECPs): For heavy atoms like iodine in this compound, ECPs such as LANL2DZ are often used. reddit.com These replace the core electrons with a potential, reducing computational cost while accurately treating the valence electrons involved in bonding.
The optimal combination is often determined by benchmarking against experimental data or higher-level calculations for a related set of molecules. researchgate.net
Table 2: Common DFT Functionals and Basis Sets for Organic Molecules
| Type | Examples | Typical Application |
| Functionals | B3LYP, PBE0, M06-2X, ωB97X-D | Geometries, reaction energies, barrier heights, non-covalent interactions. |
| Basis Sets | 6-31G(d,p), 6-311+G(d,p), cc-pVTZ | General purpose for light atoms (C, H, O, N). |
| ECP Basis Sets | LANL2DZ, SDD | Heavy atoms (e.g., I, Br, metals) to account for relativistic effects and reduce cost. |
Ab Initio Molecular Dynamics (AIMD) Simulations for Dynamic Behavior
While static DFT calculations provide information on equilibrium structures and energies, molecules are inherently dynamic. Ab initio molecular dynamics (AIMD) simulations allow for the study of the time-dependent behavior of a molecule by calculating the forces on the atoms "on the fly" from electronic structure calculations at each step.
For this compound, AIMD can be used to explore several phenomena:
Conformational Dynamics: The ethyl ester group can rotate, and AIMD can simulate these conformational changes over time, revealing the most populated conformations and the energy barriers between them.
Solvent Effects: By including explicit solvent molecules in the simulation box, AIMD can model the dynamic interactions between the solute and solvent, providing insight into solvation structures and their influence on molecular properties.
Vibrational Spectra: The Fourier transform of the atomic velocity autocorrelation function from an AIMD trajectory can be used to compute the vibrational spectrum. nih.gov This approach naturally includes anharmonic effects and temperature, often providing a more realistic spectrum than static frequency calculations.
Methods like Car-Parrinello Molecular Dynamics (CPMD) and Born-Oppenheimer Molecular Dynamics (BOMD) are common AIMD approaches used to investigate the dynamic properties and stability of molecules in different environments. nih.gov
Quantum Chemical Analysis of Intermolecular Interactions in the Solid State
The arrangement of molecules in a crystal, known as the crystal packing, is governed by a delicate balance of intermolecular interactions. Understanding these interactions is key to predicting crystal structures and solid-state properties. For this compound, several types of interactions are expected to be significant.
Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C—H···O hydrogen bonds can play a crucial role in stabilizing the crystal structure. nih.govnih.gov
Halogen Bonding: The iodine atom at the 6-position is a potential halogen bond donor, capable of forming stabilizing interactions with electron-rich atoms like oxygen.
π–π Stacking: The planar benzofuran core can engage in π–π stacking interactions with neighboring molecules, contributing significantly to the cohesive energy of the crystal. nih.gov
Computational methods used to analyze these interactions include:
Hirshfeld Surface Analysis: This technique partitions the crystal space into molecular volumes and maps properties onto this surface. nih.gov It provides a visual representation of intermolecular contacts and can be used to generate 2D fingerprint plots that quantify the relative contributions of different interaction types. nih.govnih.gov
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis of the electron density can identify and characterize chemical bonds and non-covalent interactions through the location of bond critical points (BCPs). dntb.gov.ua The properties of the electron density at these points provide quantitative information about the strength and nature of the interaction.
Energy Decomposition Analysis (EDA): Methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to calculate the interaction energy between molecules and decompose it into physically meaningful components: electrostatic, exchange-repulsion, induction, and dispersion. nih.gov This reveals the fundamental nature of the forces holding the crystal together. Quantum chemical calculations on molecular pairs or clusters extracted from the crystal structure can quantify the strength of these individual interactions. mdpi.com
Table 3: Summary of Intermolecular Interactions and Investigative Methods
| Interaction Type | Description | Computational Method |
| Hydrogen Bonding | Electrostatic interaction between a hydrogen atom and an electronegative atom (e.g., C—H···O). | Hirshfeld Surface, QTAIM, Interaction Energy Calculation. |
| Halogen Bonding | Non-covalent interaction involving a halogen atom as an electrophilic species (e.g., C—I···O). | Hirshfeld Surface, MESP Analysis, SAPT. |
| π–π Stacking | Interaction between the π-systems of aromatic rings. | Hirshfeld Surface, Interaction Energy Calculation, EDA. |
| van der Waals Forces | Dispersive forces arising from temporary fluctuations in electron density. | EDA (Dispersion Term), DFT with dispersion correction (e.g., DFT-D3). |
Reactivity and Derivatization Strategies of Ethyl 6 Iodobenzofuran 2 Carboxylate As a Synthetic Intermediate
Transition-Metal-Catalyzed Cross-Coupling Reactions at the Aryl Iodide Position
The iodine atom at the 6-position of the benzofuran (B130515) core is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the benzofuran scaffold.
The Suzuki-Miyaura coupling is a powerful method for forming aryl-aryl bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or its ester. nih.govfrontiersin.org For ethyl 6-iodobenzofuran-2-carboxylate, this reaction allows for the introduction of various aryl or heteroaryl groups at the C-6 position. The reaction is typically catalyzed by a palladium(0) complex, generated in situ, and requires a base to facilitate the transmetalation step. nih.govresearchgate.net The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific coupling partners.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Aryl Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | ~95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | >90 |
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.org This reaction is co-catalyzed by palladium and copper(I) complexes and is conducted in the presence of a base, typically an amine, which also serves as the solvent. libretexts.org Applying this reaction to this compound provides a direct route to 6-alkynylbenzofuran derivatives. These products are valuable intermediates for the synthesis of conjugated systems, natural products, and pharmaceutical agents. libretexts.org
Table 2: Representative Conditions for Sonogashira Coupling
| Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine | THF | ~92 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | Toluene | >95 |
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, typically with high stereoselectivity for the trans isomer. organic-chemistry.orglibretexts.org This palladium-catalyzed process involves the oxidative addition of the aryl iodide, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.orgnih.gov For this compound, the Heck reaction is an effective method for introducing vinyl groups at the C-6 position, leading to the formation of stilbene-like structures and other vinyl-substituted benzofurans.
Table 3: Representative Conditions for Heck Coupling
| Alkene | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Triethylamine | Acetonitrile | ~80 |
| n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | DMF | ~90 |
The Stille and Negishi couplings are highly versatile cross-coupling reactions that utilize organotin (stannane) and organozinc reagents, respectively, to form new carbon-carbon bonds. organic-chemistry.orgorganic-chemistry.orgwikipedia.org
The Stille coupling is known for its tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback. organic-chemistry.orgrsc.org
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org It is particularly useful for coupling sp³, sp², and sp carbon centers and often proceeds under mild conditions. wikipedia.org Both methods can be effectively applied to this compound to introduce a diverse array of alkyl, alkenyl, and aryl substituents. rsc.org
Table 4: Representative Conditions for Stille and Negishi Couplings
| Reaction | Organometallic Reagent | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|---|
| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | ~89 |
| Stille | 2-(Tributylstannyl)thiophene | PdCl₂(AsPh₃)₂ | 1,4-Dioxane | ~85 |
| Negishi | Phenylzinc chloride | Pd(P(t-Bu)₃)₂ | THF | >90 |
Carbonylative cross-coupling reactions introduce a carbonyl group (C=O) by incorporating carbon monoxide (CO) gas or a CO surrogate during the reaction. When applied to this compound, these palladium-catalyzed reactions can be used to synthesize ketones, amides, or esters at the C-6 position by coupling with an appropriate nucleophile (e.g., organometallic reagents, amines, or alcohols) in the presence of CO. researchgate.netrsc.org This strategy provides direct access to 6-acylbenzofuran derivatives.
Table 5: Representative Conditions for Carbonylative Cross-Coupling
| Coupling Partner | Catalyst System | CO Source | Solvent | Product Type |
|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ / dppf | CO (1 atm) | Toluene | Ketone |
| Piperidine | PdCl₂(dppf) | Mo(CO)₆ | 1,4-Dioxane | Amide |
Functional Group Transformations of the Ester Moiety
The ethyl ester at the C-2 position offers a secondary site for chemical modification, which can be addressed independently of the aryl iodide under appropriate conditions. Common transformations include hydrolysis, reduction, and amidation.
Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid using either acidic or basic conditions (saponification). nih.gov This transformation is often a key step in the synthesis of biologically active compounds, as the resulting carboxylic acid can serve as a handle for further derivatization or as a key pharmacophoric feature. nih.gov
Reduction: The ester can be reduced to a primary alcohol (hydroxymethyl group) using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane complexes. nih.gov This provides access to 2-(hydroxymethyl)benzofuran derivatives, which are versatile intermediates for further functionalization.
Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes in the presence of a Lewis acid catalyst. Alternatively, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., DCC, EDC) to form the amide bond.
Table 6: Summary of Ester Moiety Transformations
| Transformation | Reagents | Product Functional Group |
|---|---|---|
| Hydrolysis | NaOH, H₂O/EtOH | Carboxylic Acid |
| Reduction | LiAlH₄, THF | Primary Alcohol |
Hydrolysis to Benzofuran-2-carboxylic Acids
The hydrolysis of the ethyl ester in this compound to the corresponding carboxylic acid, 6-iodobenzofuran-2-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for instance, by heating with an aqueous solution of an alkali metal hydroxide such as sodium hydroxide or potassium hydroxide, followed by acidic workup to protonate the carboxylate salt.
The general reaction is as follows:
Reaction Scheme: Hydrolysis of this compound
This hydrolysis provides the carboxylic acid, which is a key precursor for the synthesis of amides, acid chlorides, and other derivatives.
Table 1: Representative Conditions for the Hydrolysis of Benzofuran Esters
| Reagents | Solvent(s) | Temperature | Reaction Time | Product Yield |
| NaOH | Ethanol/H₂O | Reflux | 2-4 hours | High |
| KOH | Ethanol/H₂O | 80 °C | 3 hours | Good to High |
| LiOH | THF/H₂O | Room Temp. | 12-24 hours | High |
This table presents generalized conditions for ester hydrolysis and may require optimization for this compound.
Transamidation and Amidation Reactions to Form Benzofuran-2-carboxamides
Benzofuran-2-carboxamides can be prepared from this compound through two main pathways: direct amidation or a more contemporary transamidation strategy.
Direct Amidation: This involves the reaction of the ester with an amine, often at elevated temperatures or with a catalyst, to form the corresponding amide. However, this method can be inefficient. A more common approach is a two-step process involving the initial hydrolysis of the ester to the carboxylic acid (as described in 5.2.1), followed by coupling of the acid with an amine using a coupling agent such as HATU or EDC.
Transamidation Strategies: A more recent and highly modular approach involves the use of a directing group to facilitate both C-H functionalization and subsequent amidation. For instance, benzofuran-2-carboxylic acid can be coupled with 8-aminoquinoline (B160924) (8-AQ) to form an amide. nih.govchemrxiv.orgdiva-portal.orgnih.gov This 8-AQ amide can then undergo palladium-catalyzed C-H functionalization at the C3 position of the benzofuran ring. nih.govchemrxiv.orgdiva-portal.orgnih.gov The 8-aminoquinoline auxiliary can then be replaced by a variety of amines in a two-step, one-pot transamidation procedure. nih.govchemrxiv.orgdiva-portal.orgnih.gov This method allows for the efficient synthesis of a diverse library of C3-substituted benzofuran-2-carboxamides. nih.govchemrxiv.orgdiva-portal.orgnih.gov
Table 2: Example of a Two-Step, One-Pot Transamidation of a C3-Arylated Benzofuran-2-(8-aminoquinoline)carboxamide
| Step | Reagents and Conditions | Intermediate/Product |
| 1 | Boc₂O (5 equiv.), DMAP (15 mol%), MeCN, 60 °C, 5 h | N-acyl-Boc-carbamate intermediate |
| 2 | Amine (1.5 equiv.), Toluene, 60 °C, 0.5-6 h | C3-substituted benzofuran-2-carboxamide derivative |
This table is based on a reported procedure for C3-arylated benzofuran-2-(8-aminoquinoline)carboxamides and illustrates a modern approach to obtaining benzofuran-2-carboxamides. nih.govchemrxiv.orgdiva-portal.orgnih.gov
Hydrazinolysis to Benzofuran-2-carbohydrazides and Subsequent Heterocyclic Annulation (e.g., 1,2,4-Triazole, 1,3,4-Oxadiazole Synthesis)
The reaction of this compound with hydrazine (B178648) hydrate is a straightforward method to produce 6-iodobenzofuran-2-carbohydrazide. researchgate.netresearchgate.net This carbohydrazide is a valuable building block for the synthesis of various five-membered heterocycles.
Synthesis of 1,2,4-Triazoles: 6-Iodobenzofuran-2-carbohydrazide can be converted into 4-amino-5-(6-iodobenzofuran-2-yl)-4H-1,2,4-triazole-3-thiol by reaction with carbon disulfide in the presence of a base, followed by treatment with hydrazine. researchgate.net This triazole derivative exists in tautomeric equilibrium with its thione form.
Synthesis of 1,3,4-Oxadiazoles: The carbohydrazide can also serve as a precursor for 1,3,4-oxadiazoles. researchgate.netmdpi.comnih.govorganic-chemistry.org Cyclodehydration of N,N'-diacylhydrazines, formed from the reaction of the carbohydrazide with an acylating agent, can be achieved using various dehydrating agents like phosphorus oxychloride to yield 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov
Table 3: Synthesis of Heterocycles from Benzofuran-2-carbohydrazide
| Target Heterocycle | Key Reagents | General Reaction Conditions |
| 1,2,4-Triazole-3-thiol | 1. CS₂, KOH 2. Hydrazine hydrate | Reflux in ethanol |
| 1,3,4-Oxadiazole | Aroyl chloride, followed by POCl₃ | Stepwise acylation and subsequent cyclodehydration |
| 1,3,4-Oxadiazole | Orthoesters | Reaction with an orthoester under acidic catalysis |
This table summarizes common synthetic routes for the preparation of 1,2,4-triazoles and 1,3,4-oxadiazoles from a carbohydrazide precursor. researchgate.netchemmethod.comnih.govnih.govscispace.com
Transesterification Reactions
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol or phenol. This reaction is typically catalyzed by an acid or a base. For this compound, this allows for the synthesis of other ester derivatives which may have different physical or chemical properties.
The general reaction is as follows:
Reaction Scheme: Transesterification of this compound
Table 4: General Conditions for Transesterification
| Catalyst | Alcohol (R-OH) | Solvent | Temperature |
| H₂SO₄ (acid) | Excess R-OH | R-OH or inert | Reflux |
| NaOR (base) | Excess R-OH | R-OH | Reflux |
| Lewis acids | R-OH | Dichloromethane | Room Temp. |
This table provides general conditions for transesterification reactions. Specific conditions may vary depending on the substrate and the alcohol used.
Modifications of the Benzofuran Ring System (Excluding biological applications)
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene portion of the benzofuran ring system can undergo electrophilic aromatic substitution. wikipedia.orguci.edu The regioselectivity of such reactions on this compound is influenced by the directing effects of the substituents. The fused furan (B31954) ring is generally considered as an activating group, directing electrophiles to the ortho and para positions relative to the fusion. The iodine at the 6-position is a deactivating but ortho-, para-directing group. The ester group at the 2-position is a deactivating group.
Considering these effects, electrophilic substitution is most likely to occur at the 4, 5, or 7 positions of the benzofuran nucleus. The precise outcome will depend on the specific electrophile and reaction conditions.
Table 5: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Electrophile & Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Ethyl 6-iodo-x-nitrobenzofuran-2-carboxylate (x = 4, 5, or 7) |
| Bromination | Br₂, FeBr₃ | Ethyl x-bromo-6-iodobenzofuran-2-carboxylate (x = 4, 5, or 7) |
| Acylation | RCOCl, AlCl₃ (Friedel-Crafts) | Ethyl x-acyl-6-iodobenzofuran-2-carboxylate (x = 4, 5, or 7) |
The regioselectivity of these reactions on the specific substrate, this compound, would need to be determined experimentally. libretexts.orgrushim.rulibretexts.orgmasterorganicchemistry.comgoogle.comnih.govresearchgate.net
Directed C-H Functionalization Strategies
Directed C-H functionalization has emerged as a powerful tool for the selective modification of aromatic and heteroaromatic rings. rsc.org In the context of this compound, C-H functionalization can be envisioned at several positions.
C-H Functionalization of the Furan Ring: As mentioned in section 5.2.2, a directing group at the C2-position, such as an 8-aminoquinoline amide, can direct palladium-catalyzed C-H arylation to the C3 position. nih.govchemrxiv.orgdiva-portal.orgnih.gov
C-H Functionalization of the Benzene Ring: The iodine atom at the 6-position could potentially be used to direct C-H functionalization to the adjacent C5 or C7 positions. While specific examples for this substrate are not prevalent, palladium-catalyzed C-H activation directed by halide substituents is a known strategy in organic synthesis. rsc.orgnih.govresearchgate.net Such reactions would provide a route to di-substituted benzofuran derivatives with substitution patterns that are difficult to achieve through classical electrophilic substitution.
Table 6: Potential Directed C-H Functionalization Strategies
| Directing Group | Position of C-H Functionalization | Metal Catalyst | Coupling Partner |
| C2-Amide (e.g., 8-AQ) | C3 | Palladium | Aryl/heteroaryl iodide |
| C6-Iodo | C5 or C7 | Palladium | Alkenes, Alkynes |
This table outlines potential strategies for directed C-H functionalization on the this compound scaffold based on established methodologies.
Auxiliary-Assisted Derivatization for Enhanced Reactivity or Selectivity
In the synthesis of complex organic molecules, the strategic derivatization of a substrate can be a powerful tool to enhance its reactivity or to control the selectivity of a reaction. For a synthetic intermediate such as this compound, auxiliary-assisted derivatization can unlock novel reaction pathways. This section explores two such strategies: the use of directing groups in C-H arylation and the application of silylation to activate the carboxylic acid moiety.
C-H Arylation Strategies Employing Directing Groups
The direct C-H arylation of benzofurans typically occurs at the C2 position due to its higher intrinsic reactivity. However, to achieve arylation at other positions, such as C3, a directing group can be employed to guide the transition metal catalyst to a specific C-H bond. A notable example of this strategy is the use of an 8-aminoquinoline (8-AQ) auxiliary to direct the palladium-catalyzed C-H arylation of benzofuran-2-carboxamides to the C3 position. nih.govnih.govdiva-portal.org
This approach commences with the coupling of benzofuran-2-carboxylic acid with 8-aminoquinoline to form the corresponding amide. This amide then serves as the substrate for a palladium-catalyzed C-H arylation reaction. The 8-AQ group acts as a bidentate ligand, coordinating to the palladium catalyst and directing it to the adjacent C3-H bond, thereby facilitating its activation and subsequent arylation. nih.govchemrxiv.org This methodology allows for the introduction of a wide array of aryl and heteroaryl groups at the C3 position with high efficiency. nih.gov
A key advantage of this strategy is the subsequent ability to cleave the directing group and further diversify the molecule. A one-pot, two-step transamidation procedure can be employed to replace the 8-AQ auxiliary with a variety of other amines, leading to a diverse range of benzofuran-2-carboxamide derivatives. nih.govnih.gov This modular approach, combining directed C-H functionalization with subsequent transamidation, provides a powerful platform for the generation of structurally diverse benzofuran libraries from a simple precursor. diva-portal.org
The proposed mechanism for the C-H arylation proceeds through a Pd(II)/Pd(IV) catalytic cycle. The cycle is initiated by the coordination of the palladium catalyst to the 8-AQ amide, followed by C-H activation to form a palladacycle intermediate. Oxidative addition of an aryl halide, followed by reductive elimination, furnishes the C3-arylated product and regenerates the active palladium catalyst. nih.gov
Table 1: Examples of 8-AQ Directed C3-Arylation of a Benzofuran-2-Carboxamide nih.gov
| Entry | Aryl Halide | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Iodotoluene | N-(quinolin-8-yl)-3-(p-tolyl)benzofuran-2-carboxamide | 85 |
| 2 | 1-Iodo-4-methoxybenzene | 3-(4-methoxyphenyl)-N-(quinolin-8-yl)benzofuran-2-carboxamide | 92 |
| 3 | 1-Fluoro-4-iodobenzene | 3-(4-fluorophenyl)-N-(quinolin-8-yl)benzofuran-2-carboxamide | 78 |
| 4 | 3-Iodopyridine | 3-(pyridin-3-yl)-N-(quinolin-8-yl)benzofuran-2-carboxamide | 65 |
Silylation as a Derivatization Approach for Carboxylic Acids
Silylation of carboxylic acids is a versatile derivatization strategy that can be employed to enhance their reactivity in subsequent synthetic transformations. This approach involves the conversion of the carboxylic acid to a silyl ester, which can act as a reactive intermediate for various coupling reactions. The reactivity of the silyl ester can be modulated by the nature of the substituents on the silicon atom. researchgate.net
The in-situ formation of silyl esters from carboxylic acids and an organosilicon reagent is a common tactic to facilitate reactions such as amidation and esterification. core.ac.uk For instance, the reaction of a carboxylic acid with a chlorosilane in the presence of a base generates the corresponding silyl ester, which can then react with an amine to form an amide under milder conditions than direct condensation. This is particularly useful when dealing with sensitive substrates.
Beyond their role in amide and ester synthesis, silyl esters have been utilized in more complex carbon-carbon bond-forming reactions. For example, pre-converting a carboxylic acid to its silyl ester can facilitate boron-catalyzed direct aldol reactions. researchgate.net The silylation of the carboxylic acid enhances the acidity of the α-protons, aiding in enolization, and also mitigates the deactivation of the Lewis acid catalyst by the acidic proton of the carboxylic acid. researchgate.net
In the context of this compound, the carboxylate moiety can be hydrolyzed to the corresponding carboxylic acid and then subjected to silylation. This derivatization would open up possibilities for a range of synthetic transformations that are not readily achievable with the ethyl ester. The resulting silyl ester could be a key intermediate for introducing further complexity into the benzofuran scaffold.
Table 2: Common Silylating Agents for Carboxylic Acid Derivatization
| Silylating Agent | Abbreviation | Notes |
|---|---|---|
| N,O-Bis(trimethylsilyl)acetamide | BSA | Commonly used for preparing trimethylsilyl esters. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A more reactive silylating agent than BSA. |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Produces volatile byproducts, simplifying purification. |
| tert-Butyldimethylsilyl chloride | TBDMSCl | Forms more stable silyl esters compared to TMS esters. |
| Triisopropylsilyl chloride | TIPSCl | Provides even greater steric bulk and stability. |
Applications in Advanced Organic Synthesis and Mechanistic Understanding
Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Molecules
The strategic placement of the iodo and ester functionalities makes Ethyl 6-iodobenzofuran-2-carboxylate an ideal precursor for constructing elaborate heterocyclic systems. Its ability to participate in sequential or one-pot reaction cascades allows for the efficient assembly of molecules with significant structural complexity.
Construction of Fused Benzofuran-Containing Systems (e.g., Quinoline-Benzofuran Hybrids)
Hybrid molecules that incorporate both a benzofuran (B130515) and a quinoline (B57606) nucleus are of significant interest in medicinal chemistry due to the wide spectrum of biological activities associated with each individual heterocycle. beilstein-journals.orgconnectjournals.com this compound serves as an excellent starting point for the synthesis of such fused systems. The iodine atom at the 6-position can be leveraged in palladium-catalyzed reactions, such as the Suzuki or Stille coupling, to forge a new carbon-carbon bond with a suitably functionalized quinoline derivative.
For example, a synthetic strategy could involve the Suzuki-Miyaura coupling of this compound with a quinoline-boronic acid derivative. This reaction would directly link the two heterocyclic systems, providing a modular and flexible route to a diverse library of quinoline-benzofuran hybrids. While specific examples starting from the 6-iodo derivative are not extensively documented, analogous syntheses of quinoline-benzofuran compounds highlight the feasibility and importance of such coupling strategies. scielo.org.zaresearchgate.net The synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has been demonstrated through alternative routes, underscoring the chemical interest in this class of hybrid molecules. beilstein-journals.orgnih.gov
Table 1: Potential Cross-Coupling Reactions for Quinoline-Benzofuran Hybrid Synthesis
| Reaction Name | Benzofuran Reactant | Quinoline Reactant | Catalyst/Reagents | Resulting Linkage |
|---|---|---|---|---|
| Suzuki-Miyaura | This compound | Quinolineboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C bond |
| Stille | This compound | Stannylquinoline | Pd catalyst | C-C bond |
| Heck | This compound | Vinylquinoline | Pd catalyst, Base | C-C vinyl bond |
| Buchwald-Hartwig | This compound | Aminoquinoline | Pd catalyst, Base | C-N bond |
Synthesis of Multi-Substituted Benzofuran Derivatives
The generation of multi-substituted benzofurans is crucial for creating chemical libraries for drug discovery and materials science. researchgate.netmdpi.com this compound is an ideal substrate for this purpose, as it allows for selective functionalization at both the C6 and C2 positions. The carbon-iodine bond is a versatile anchor for introducing a wide array of functional groups via well-established palladium-catalyzed cross-coupling reactions. researchgate.net
Common transformations involving the iodo group include:
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents.
Suzuki-Miyaura Coupling: Reaction with boronic acids to form aryl-aryl or aryl-vinyl bonds.
Heck Reaction: Reaction with alkenes to append vinyl groups.
Carbonylative Couplings: Introduction of carbonyl-containing moieties. researchgate.net
Following the modification at the C6 position, the ester at C2 can be further manipulated. Saponification yields the corresponding carboxylic acid, which can participate in amide bond formation or other transformations. Reduction of the ester provides the 2-hydroxymethylbenzofuran, a precursor for further reactions such as etherification or conversion to a 2-halomethyl derivative for nucleophilic substitution. This sequential functionalization strategy provides a powerful tool for generating diverse and complex benzofuran derivatives. researchgate.netorganic-chemistry.org
Development of New Synthetic Methodologies Utilizing this compound as a Building Block
The unique reactivity of this compound makes it a valuable building block for the development of novel synthetic methodologies. Its bifunctional nature is particularly suited for designing tandem, domino, or one-pot reactions, which enhance synthetic efficiency by minimizing intermediate purification steps, solvent waste, and reaction time. researchgate.net
Methodologies could be developed where the C-I bond and the ester group react in a programmed sequence. For instance, a one-pot procedure could be envisioned that begins with a Sonogashira coupling at the C6 position, followed by an in-situ modification of the ester group. Such strategies are at the forefront of modern organic synthesis, aiming for step-economy and molecular complexity from simple starting materials. mdpi.com The development of novel palladium-catalyzed tandem reactions involving aryl iodides is an active area of research, with applications in the construction of complex spirocyclic systems and other fused heterocycles. ecust.edu.cn
Fundamental Mechanistic Studies of Reactions Involving the Compound
This compound serves as an excellent model substrate for fundamental mechanistic studies of reactions involving aryl iodides, particularly palladium-catalyzed cross-coupling processes. wildlife-biodiversity.com The well-defined structure allows for systematic investigation into the kinetics and mechanisms of these crucial transformations.
The generally accepted mechanism for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves a catalytic cycle consisting of three primary steps: nih.gov
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the cycle. wildlife-biodiversity.comnih.gov
Transmetalation: The organic group from an organometallic reagent (e.g., a boronic acid in Suzuki coupling) is transferred to the palladium center, displacing the iodide and forming a new diorganopalladium(II) complex.
Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated from the complex, forming the final carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Using this specific substrate, researchers can study the electronic effects of the benzofuran ring and the ester group on each step of the catalytic cycle. For example, kinetic isotope effect studies or computational modeling can elucidate whether C-H bond cleavage or another step is rate-determining in more complex C-H activation/cyclization reactions. nih.govrsc.org Such studies are vital for optimizing reaction conditions, designing more efficient catalysts, and expanding the scope of these powerful synthetic methods. wildlife-biodiversity.com
Q & A
Q. What are the key synthetic methodologies for preparing Ethyl 6-iodobenzofuran-2-carboxylate?
The synthesis typically involves multi-step reactions starting with functionalized benzofuran precursors. Key steps include:
- Iodination : Introducing the iodine substituent at the 6-position via electrophilic aromatic substitution or metal-catalyzed cross-coupling (e.g., using Pd catalysts).
- Esterification : Formation of the ethyl ester group using ethyl chloroformate or ethanol under acid-catalyzed conditions.
- Purification : Column chromatography or recrystallization to isolate the product, monitored by thin-layer chromatography (TLC) . Reaction conditions (temperature, solvent, inert atmosphere) are critical to minimize side reactions, such as dehalogenation or ester hydrolysis .
Q. How is reaction progress monitored during synthesis?
Analytical techniques include:
- TLC : To track reactant consumption and product formation using UV visualization or iodine staining.
- NMR Spectroscopy : To confirm intermediate structures (e.g., distinguishing benzofuran aromatic protons and ester carbonyl signals).
- Mass Spectrometry : For molecular weight validation .
Q. What spectroscopic methods are used to characterize this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., benzofuran ring protons at δ 6.5–8.0 ppm) and ester carbonyl carbons (δ ~165–170 ppm).
- FT-IR : Identifies functional groups (C=O stretch at ~1700 cm⁻¹, C-I stretch at ~500 cm⁻¹).
- Elemental Analysis : Verifies purity and stoichiometry .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction, refined using programs like SHELXL, provides precise bond lengths, angles, and intermolecular interactions. For example:
- Halogen Bonding : The iodine atom may participate in non-covalent interactions, influencing crystal packing and stability.
- Torsional Angles : Confirm the planarity of the benzofuran core and ester group orientation .
Q. What strategies address low yields during iodination steps?
- Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands enhance regioselectivity.
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve iodine solubility and reaction efficiency.
- Temperature Control : Lower temperatures reduce decomposition of sensitive intermediates .
Q. How can molecular docking studies predict the bioactivity of this compound?
- Target Selection : Prioritize proteins with known benzofuran interactions (e.g., kinases, cytochrome P450 enzymes).
- Docking Software : Tools like AutoDock Vina simulate ligand-receptor binding, evaluating affinity scores and binding poses.
- Validation : Compare results with in vitro enzyme inhibition assays (e.g., IC₅₀ measurements) to refine computational models .
Q. How are discrepancies in biological activity data resolved across studies?
- Structural Analog Comparison : Evaluate activity trends in halogen-substituted analogs (e.g., bromo/chloro derivatives) to identify substituent effects.
- Assay Standardization : Control variables like cell line viability, incubation time, and solvent (DMSO concentration ≤0.1%).
- Meta-Analysis : Cross-reference data from multiple studies to distinguish compound-specific effects from experimental artifacts .
Q. What role does the iodine substituent play in modulating reactivity?
- Electrophilicity : The electron-withdrawing iodine enhances electrophilic substitution at adjacent positions.
- Steric Effects : Its large atomic radius may hinder reactions at the 5- or 7-positions of the benzofuran ring.
- Radioactive Tracers : ¹²⁵I-labeled derivatives enable tracking in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
